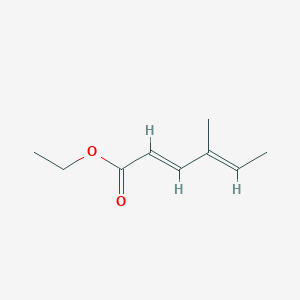

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester

Description

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester (CAS 2396-84-1) is an ethyl ester derivative of the conjugated dienoic acid, (2E,4E)-4-methyl-2,4-hexadienoic acid. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol . Structurally, it features a six-carbon backbone with conjugated double bonds at positions 2 and 4, a methyl substituent at position 4, and an ethyl ester group at the terminal carboxyl. The compound’s IUPAC name is ethyl (2E,4E)-4-methylhexa-2,4-dienoate, and it is alternatively referred to as trans,trans-ethyl 4-methyl-2,4-hexadienoate .

The conjugated diene system imparts unique reactivity, such as participation in Diels-Alder reactions, while the ester group enhances volatility compared to the parent acid. This compound is of interest in organic synthesis, fragrance chemistry, and pharmaceutical research due to its structural motifs.

Properties

IUPAC Name |

ethyl (2E,4E)-4-methylhexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3/b7-6+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGUDPCNDKMRQV-CUXHJGIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esters like (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions usually require heating under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of esters can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester can undergo various chemical reactions, including:

Transesterification: This reaction involves exchanging the ester group with another alcohol, often catalyzed by acids or bases.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and acid/base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Transesterification: New ester and alcohol.

Reduction: Primary alcohol.

Scientific Research Applications

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester has various applications in scientific research:

Chemistry: Used as a reactant in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Derivatives

Physicochemical Properties

- Volatility and Solubility: The ethyl ester group in (2E,4E)-4-methyl-2,4-hexadienoic acid ethyl ester increases volatility compared to sorbic acid, making it suitable for applications in fragrances or volatile delivery systems. Methyl esters (e.g., sorbic acid methyl ester) exhibit even higher volatility but lower molecular weight .

- Chromatographic Differentiation : Ethyl esters (e.g., m/z 196) are distinguishable from methyl esters (m/z 182) via GC-MS, aiding analytical quantification .

Reactivity and Stability

- Diels-Alder Reactivity : The conjugated diene system enables participation in cycloaddition reactions, similar to sorbic acid derivatives. However, steric hindrance from the 4-methyl group may reduce reaction rates compared to unsubstituted dienes .

- Nitration Products: Under nitrating conditions, methyl and ethyl esters of sorbic acid analogs form mutagenic nitro derivatives (e.g., 5-nitro-2,4-hexadienoic acid methyl ester). Ethyl esters may exhibit delayed nitration kinetics compared to methyl esters due to steric effects .

Biological Activity

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester, commonly known as ethyl sorbate, is a fatty acid ester derived from sorbic acid and ethanol. This compound has garnered attention for its biological activities, particularly in the fields of food preservation and potential therapeutic applications. This article reviews the biological activity of ethyl sorbate, highlighting its antimicrobial properties, potential health benefits, and relevant research findings.

- Molecular Formula: C₉H₁₄O₂

- Molecular Weight: 154.21 g/mol

- CAS Number: 90107-62-3

Antimicrobial Activity

Ethyl sorbate exhibits significant antimicrobial properties, making it a candidate for use as a food preservative. Studies have shown that it is effective against a variety of microorganisms including bacteria and fungi.

Table 1: Antimicrobial Efficacy of Ethyl Sorbate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5% | |

| Listeria monocytogenes | 0.3% | |

| Staphylococcus aureus | 0.4% | |

| Candida albicans | 0.6% |

These findings suggest that ethyl sorbate could be utilized in food products to inhibit spoilage and pathogenic microorganisms.

Health Benefits

In addition to its antimicrobial properties, ethyl sorbate has been studied for its potential health benefits. Research indicates that it may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Study: Antioxidant Activity

A study conducted on the antioxidant capacity of ethyl sorbate demonstrated its ability to scavenge free radicals effectively. The compound was tested alongside other known antioxidants, showing comparable results in reducing oxidative damage in cellular models.

The antimicrobial action of ethyl sorbate is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability and ultimately cell death. In addition, its role as an antioxidant involves neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Regulatory Status

Ethyl sorbate is recognized as safe for use in food products by various regulatory bodies. It is classified under food additives and is often used in the food industry for its preservative qualities.

Q & A

Q. What are the established synthetic methodologies for (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester?

The compound can be synthesized via metal-catalyzed coupling reactions. For example, palladium or nickel catalysts are effective in forming conjugated diene systems through cross-coupling or insertion reactions. A plausible route involves the esterification of 4-methyl-2,4-hexadienoic acid with ethanol under acidic conditions, followed by purification via distillation or chromatography. Stereochemical control of the (2E,4E) configuration is achieved using sterically hindered bases or by leveraging conjugated transition states during elimination steps .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR spectroscopy : and NMR verify the diene geometry (coupling constants and ) and ester functionality.

- UV/Vis spectroscopy : Conjugation in the diene system results in absorption maxima (~260–280 nm), comparable to structurally similar ethyl (2E,4Z)-decadienoate (λmax 264 nm) .

- GC-MS or HPLC : Quantify purity and identify byproducts.

Q. What safety protocols are recommended for handling this compound?

Based on GHS classifications for analogous dienoic esters:

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to potential flammability. Store at –20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical integrity of the (2E,4E) configuration be maintained during synthesis?

Stereoselective synthesis requires controlled reaction conditions:

- Catalytic systems : Use chiral ligands with palladium to enforce geometry during Heck-type couplings .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis adducts), while higher temperatures may lead to isomerization.

- Analytical validation : NOESY NMR or X-ray crystallography confirms spatial arrangement .

Q. What mechanistic insights explain contradictions in catalytic efficiency across transition metals?

Studies on silacyclopropane activation reveal metal-specific pathways:

- Palladium : Facilitates oxidative addition and π-allyl intermediate formation, ideal for C–C bond coupling .

- Silver : Activates strained silacyclopropanes via silylene transfer, enabling diene functionalization but with lower yields in polar solvents . Contradictions in yield or selectivity often arise from solvent polarity, ligand steric effects, or competing side reactions (e.g., β-hydride elimination).

Q. How can computational methods optimize reaction design for this compound?

- DFT calculations : Model transition states to predict regioselectivity in esterification or coupling steps.

- Machine learning : Train models on analogous reactions (e.g., ethyl decadienoate synthesis) to predict optimal catalysts or solvents .

- In situ monitoring : Use Raman spectroscopy or mass spectrometry to track intermediate formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar dienoic esters?

- Variable factors : Catalyst loading, solvent purity, and substrate ratios significantly impact yields. For example, palladium-catalyzed reactions may show 60–80% yields in anhydrous THF but drop to 40% in DMF due to coordination interference .

- Reproducibility : Standardize protocols (e.g., degassing solvents, inert atmosphere) and validate with control experiments.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.